molecular formula C18H18ClNO3 B5766800 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5766800
M. Wt: 331.8 g/mol
InChI Key: GUGSPBHFYSBHMD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that is derived from chromene, a class of compounds that has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K). It may also activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and to induce the expression of pro-apoptotic proteins such as Bax and p53.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a promising compound for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and viral infections. It may also be interesting to investigate its potential as a modulator of the immune system and its effects on other biological pathways.

Synthesis Methods

The synthesis of 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxychromene-3-carboxylic acid with 2-(1-cyclohexen-1-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antiviral activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been found to have antiviral activity against hepatitis C virus.

properties

IUPAC Name

6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSPBHFYSBHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide

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